1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine

Catalog No.
S539165
CAS No.
1539296-45-1
M.F
C18H16N6O
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylm...

CAS Number

1539296-45-1

Product Name

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine

IUPAC Name

1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H16N6O/c1-12-6-8-19-9-14(12)16-17-18(24(2)23-16)22-15(10-21-17)25-11-13-5-3-4-7-20-13/h3-10H,11H2,1-2H3

InChI Key

RDLSKDOSNKLEAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)C2=NN(C3=NC(=CN=C23)OCC4=CC=CC=N4)C

Solubility

Soluble in DMSO

Synonyms

PF-06297470; PF 06297470; PF06297470; PF-6297470; PF 6297470; PF6297470;

Canonical SMILES

CC1=C(C=NC=C1)C2=NN(C3=NC(=CN=C23)OCC4=CC=CC=N4)C

Description

The exact mass of the compound 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine is 332.1386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Current Research Availability:

This doesn't necessarily mean the compound has no scientific applications. It could be a relatively new compound or one not yet widely studied.

Potential Research Areas:

Given the compound's structure, some potential areas for scientific research could include:

  • Medicinal Chemistry: The pyrazolo[3,4-b]pyrazine core structure is present in some medicinally relevant compounds []. Research could explore if this specific compound has any biological activity or therapeutic potential.
  • Material Science: Heterocyclic compounds containing nitrogen atoms can have interesting properties for material science applications. Research could explore the physical and chemical properties of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine to see if it has any potential uses in materials development.

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine is a complex heterocyclic compound known for its unique structural features and biological activity. This compound contains multiple aromatic rings and nitrogen atoms, which contribute to its chemical properties and potential pharmacological applications. It is primarily recognized as a negative allosteric modulator of the metabotropic glutamate receptor 5, making it a subject of interest in neurological research and drug development .

The chemical reactivity of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine includes various types of reactions typical for pyrazole derivatives:

  • Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attacks, particularly on electrophilic centers.
  • Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, which are useful for synthesizing more complex derivatives .
  • Hydrolysis: The methoxy group can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of hydroxyl derivatives.

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine exhibits significant biological activity as a negative allosteric modulator of the metabotropic glutamate receptor 5. This modulation can influence neurotransmission and has implications for treating various neurological disorders, including anxiety and schizophrenia. Preclinical studies have shown that this compound has high potency and selectivity, making it a promising candidate for further therapeutic exploration .

The synthesis of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine typically involves several key steps:

  • Formation of Pyrazolo[3,4-b]pyrazine Core: The initial step often involves the condensation of appropriate precursors to form the pyrazine core.
  • Substitution Reactions: Subsequent reactions introduce the methyl and pyridine substituents through electrophilic aromatic substitution or nucleophilic substitutions.
  • Methoxylation: The introduction of the methoxy group can be achieved via methylation reactions using methyl iodide or other methylating agents .

The primary application of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine lies in its potential use as a therapeutic agent targeting neurological conditions. Its role as a negative allosteric modulator of metabotropic glutamate receptor 5 positions it as a candidate for developing treatments for disorders such as:

  • Schizophrenia
  • Anxiety disorders
  • Depression

Additionally, its unique chemical structure may lend itself to applications in material sciences and organic electronics due to its potential electronic properties .

Interaction studies focus on how 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine interacts with biological targets. These studies have demonstrated that this compound can effectively bind to metabotropic glutamate receptor 5, altering its signaling pathways without directly activating the receptor. This property is crucial for minimizing side effects associated with direct agonists while still achieving therapeutic effects.

Several compounds share structural similarities with 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine. These include:

Compound NameStructural FeaturesBiological Activity
1-Methyl-pyrazolo[3,4-b]pyridineLacks methoxy groupModerate mGluR5 activity
6-(Pyridin-2-yloxy)pyrazolo[3,4-b]pyrazineSimilar core structureSyk inhibitor activity
1H-pyrazolo-[3,4-b]pyridineBasic pyrazole structureVarious pharmacological activities

Uniqueness

The uniqueness of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine lies in its specific combination of substituents that enhance its selectivity and potency as a negative allosteric modulator of metabotropic glutamate receptor 5. This specificity may lead to fewer side effects compared to other compounds that target similar pathways without the same degree of selectivity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

332.13855916 g/mol

Monoisotopic Mass

332.13855916 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Palanisamy GS, Marcek JM, Cappon GD, Whritenour J, Shaffer CL, Brady JT, Houle

Explore Compound Types